

## Spectroscopic and Synthetic Profile of 4-Hexyl-2,5-dimethyloxazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Hexyl-2,5-dimethyloxazole

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For researchers, scientists, and professionals in drug development, this document provides a concise technical guide to the spectroscopic and synthetic aspects of the heterocyclic compound **4-Hexyl-2,5-dimethyloxazole**. While this molecule is cataloged in several chemical databases, a comprehensive public record of its experimental spectroscopic data and detailed synthetic protocols remains limited. This guide summarizes available predicted data and outlines a general methodology for its synthesis and characterization.

#### **Physicochemical Properties**

**4-Hexyl-2,5-dimethyloxazole**, with the molecular formula C<sub>11</sub>H<sub>19</sub>NO, is classified as a 2,4,5-trisubstituted oxazole.[1] These compounds feature a five-membered aromatic ring containing one oxygen and one nitrogen atom. The structure consists of a hexyl group at the 4-position and methyl groups at the 2- and 5-positions of the oxazole ring.



Property	Value	Source
Molecular Formula	C11H19NO	[2]
Monoisotopic Mass	181.14667 Da	[2]
XlogP (predicted)	4.0	[2]
Boiling Point (estimated)	244.00 to 245.00 °C @ 760.00 mm Hg	[3]
Flash Point (estimated)	202.00 °F (94.50 °C)	[3]
Water Solubility (estimated)	11.28 mg/L @ 25 °C	[3]

## **Spectroscopic Data**

Detailed experimental spectroscopic data for **4-Hexyl-2,5-dimethyloxazole** is not widely available in the public domain. However, predicted mass spectrometry data has been generated through computational models.

#### **Mass Spectrometry (MS)**

Predicted mass-to-charge ratios (m/z) for various adducts of **4-Hexyl-2,5-dimethyloxazole** provide theoretical values for mass spectrometry experiments. These predictions are valuable for identifying the compound in mass spectral analyses.

Adduct	Predicted m/z
[M+H] <sup>+</sup>	182.15395
[M+Na] <sup>+</sup>	204.13589
[M-H] <sup>-</sup>	180.13939
[M+NH <sub>4</sub> ] <sup>+</sup>	199.18049
[M+K] <sup>+</sup>	220.10983
[M]+	181.14612



Data sourced from PubChemLite.[2]

# Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

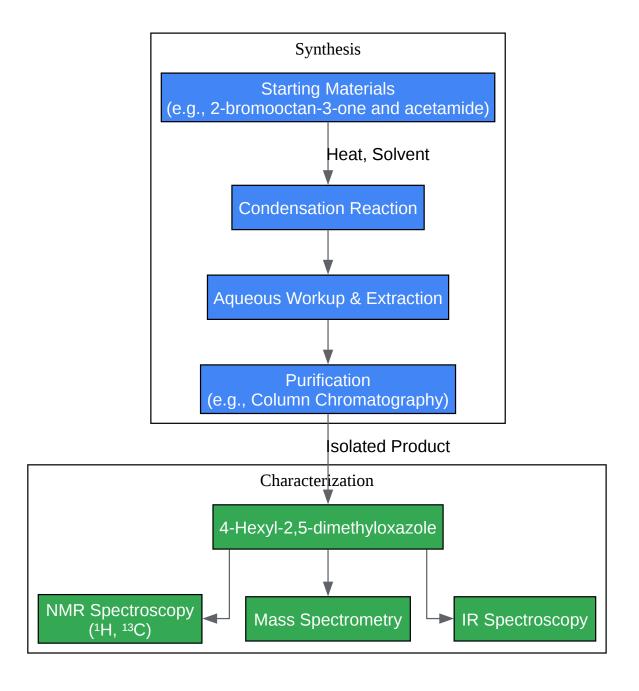
As of the latest literature review, specific experimental <sup>1</sup>H NMR, <sup>13</sup>C NMR, and IR spectral data for **4-Hexyl-2,5-dimethyloxazole** have not been published. Researchers seeking to characterize this compound would need to perform these analyses post-synthesis.

#### **Experimental Protocols**

A standard synthetic route to **4-Hexyl-2,5-dimethyloxazole** is not well-documented in publicly accessible literature. However, a general approach for the synthesis of 2,4,5-trisubstituted oxazoles can be proposed. This typically involves the condensation of an  $\alpha$ -hydroxyketone with an amide or the reaction of an  $\alpha$ -haloketone with an amide (Robinson-Gabriel synthesis and its variations).

A plausible synthetic workflow for **4-Hexyl-2,5-dimethyloxazole** is outlined below.





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#### References

- 1. 2-Hexyl-4,5-dimethyloxazole | C11H19NO | CID 525781 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. PubChemLite 4-hexyl-2,5-dimethyloxazole (C11H19NO) [pubchemlite.lcsb.uni.lu]
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